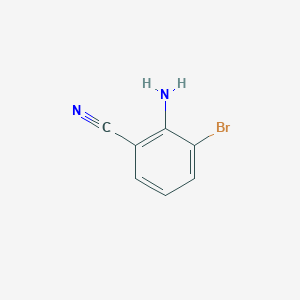

2-Amino-3-bromobenzonitrile

Description

Significance of Aryl Benzonitriles in Chemical Research

Aryl benzonitriles, the class of compounds to which 2-Amino-3-bromobenzonitrile belongs, are of considerable importance in multiple areas of chemical science. The nitrile group is a valuable functional group that can be converted into other functionalities such as amines, amides, carboxylic acids, and tetrazoles. researchgate.net This versatility makes aryl nitriles crucial intermediates in the synthesis of a wide array of organic compounds. researchgate.net

In medicinal chemistry, the benzonitrile (B105546) structural motif is found in numerous pharmaceuticals. rsc.org For instance, nitrile-containing compounds have been developed as inhibitors for enzymes like farnesyltransferase and as antiviral agents against Hepatitis C. acs.orgnih.gov Approximately 30 nitrile-containing compounds were identified in various medications as of 2010, with another 20 under consideration for clinical development. rsc.org Beyond pharmaceuticals, aryl nitriles are integral to the creation of agrochemicals, dyes, high-performance polymers, and materials for molecular electronics. rsc.orgorganic-chemistry.org The continuous search for sustainable and efficient methods to synthesize these compounds highlights their importance in modern organic chemistry. rsc.org

Overview of the Research Landscape of this compound

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are central to drug discovery and materials science. Research has demonstrated its utility in constructing substituted 3-aminoindazoles, a class of compounds known for their biological activities, including kinase inhibition. organic-chemistry.org One synthetic route involves a two-step process starting from 2-bromobenzonitriles, including this compound, which undergoes a palladium-catalyzed N-arylation followed by an acid-mediated cyclization to form the 3-aminoindazole core. organic-chemistry.orgacs.org

Furthermore, the strategic placement of the amino, bromo, and cyano groups on the benzonitrile ring allows for selective chemical modifications. For example, the amino group directs the regioselectivity of further substitutions on the aromatic ring, such as nitration. The presence of the bromine atom provides a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group itself can participate in cyclization reactions or be transformed into other functional groups as needed for the target molecule.

Scope and Academic Relevance of the Present Research Outline

This article focuses on the chemical properties and synthetic utility of this compound. By examining its role as a building block, this work highlights its academic relevance in the field of organic synthesis. The study of such versatile intermediates is crucial for the development of new synthetic methodologies and for providing access to novel and complex molecular architectures. The exploration of its reactivity contributes to the broader understanding of substituted benzonitriles and their application in creating functional molecules for medicinal and material sciences.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 114344-60-4 bio-connect.nl |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol bioscience.co.uk |

| Appearance | Crystalline solid bioscience.co.uk |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIWACSVMFUEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404303 | |

| Record name | 2-amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114344-60-4 | |

| Record name | 2-amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 3 Bromobenzonitrile and Its Derivatives

Classical and Conventional Synthetic Approaches

The direct synthesis of 2-Amino-3-bromobenzonitrile often relies on classical electrophilic aromatic substitution reactions. The most straightforward method is the direct bromination of 2-aminobenzonitrile (B23959). Given that the amino group is a potent activating ortho-, para-director, the reaction must be carefully controlled to achieve the desired 3-bromo isomer.

One established method involves the direct bromination of 2-aminobenzonitrile using elemental bromine. Studies on the electrochemical bromination of 2-aminobenzonitrile have also been conducted, providing an alternative route to the brominated product. acs.orgacs.org The regioselectivity of the bromination can be influenced by the reaction conditions, including the solvent and the nature of the brominating agent. acs.org

Another classical route, though not explicitly detailed for this specific isomer in the reviewed literature, is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This versatile method would theoretically start from 2,3-diaminotoluene. The process would involve the selective diazotization of one amino group, followed by a copper(I) bromide-mediated substitution to install the bromine atom. The subsequent conversion of the methyl group to a nitrile via established methods would yield the target compound.

A summary of a conventional bromination approach is presented below:

| Starting Material | Reagent | Product | Key Feature |

| 2-Aminobenzonitrile | Br₂ / Acetic Acid | This compound | Direct electrophilic aromatic substitution. |

| 2-Aminobenzonitrile | Electrochemical Bromination | This compound & Isomers | Offers an alternative to chemical reagents, with selectivity influenced by conditions. acs.orgacs.org |

Catalytic Approaches in this compound Derivatization

Catalytic methods are paramount for the efficient derivatization of this compound, leveraging the reactivity of its bromine and amino functionalities to construct complex molecular scaffolds.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in the functionalization of aryl halides like this compound. Its versatility enables a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

A significant application of this compound is in the synthesis of 3-aminoindazoles, which are valuable structures in medicinal chemistry. A highly efficient, general two-step procedure utilizes a palladium-catalyzed N-arylation as the key step. organic-chemistry.orgacs.org

The reaction begins with the palladium-catalyzed coupling of a 2-bromobenzonitrile (B47965) derivative with benzophenone (B1666685) hydrazone. This is followed by an acidic deprotection and cyclization sequence to yield the final 3-aminoindazole product. organic-chemistry.org This method serves as a powerful alternative to the traditional nucleophilic aromatic substitution (SNAr) of hydrazine (B178648) with more activated o-fluorobenzonitriles. acs.org The reaction is tolerant of various functional groups on the benzonitrile (B105546) ring. organic-chemistry.org

| Step | Reaction Type | Catalyst System | Reagents | Product Type | Yield Range | Ref. |

| 1 | N-Arylation | Pd(OAc)₂ / BINAP | Benzophenone hydrazone, Cs₂CO₃, Toluene | Arylhydrazone | 80-99% | organic-chemistry.org |

| 2 | Deprotection/Cyclization | Acid-catalyzed | p-Toluenesulfonic acid, MeOH | 3-Aminoindazole | 73-90% | organic-chemistry.org |

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds. libretexts.org The bromine atom in this compound makes it an ideal substrate for such transformations, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. ua.esorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org While specific examples detailing this compound as the substrate are not prevalent in the searched literature, the reaction's broad scope with other bromoanilines and bromobenzonitriles confirms its applicability. mdpi.com The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope. ua.es

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Product Type |

| This compound | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine (e.g., PPh₃, PCy₃, XPhos) | Carbonate or Phosphate (B84403) (e.g., K₂CO₃, Cs₂CO₃) | 2-Amino-3-arylbenzonitrile |

More complex heterocyclic systems can be accessed through palladium-catalyzed carbonylative double cyclization reactions. These processes involve the incorporation of carbon monoxide (CO) and the formation of multiple rings in a single operation. mdpi.comresearchgate.net

A notable example involves the reaction of 2-bromoanilines with 2-bromobenzonitriles in the presence of a palladium catalyst and CO. mdpi.com This reaction proceeds through a cascade of steps including oxidative addition, CO insertion, nucleophilic attack, and further cyclization to form polycyclic heteroaromatic compounds like isoindolo[1,2-b]quinazoline-10,12-diones. Given that this compound possesses both the 2-bromoaniline (B46623) and 2-bromobenzonitrile motifs, it could potentially undergo self-condensation or react with another 2-bromoaniline derivative under these conditions to generate complex, fused ring systems. mdpi.com

The proposed mechanism begins with the oxidative addition of a C-Br bond to Pd(0), CO insertion, and nucleophilic attack by the amine. An intramolecular cyclization onto the nitrile group follows, leading to a complex cascade that ultimately forms the fused product. mdpi.com

Suzuki Cross-Coupling Reactions

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methods for certain transformations of this compound.

Copper catalysis is particularly effective for constructing nitrogen-containing heterocycles. In a method analogous to the palladium-catalyzed route, 3-aminoindazoles can be synthesized from 2-bromobenzonitriles via a copper-catalyzed coupling/condensation cascade. This process involves the reaction of the 2-bromobenzonitrile with hydrazine derivatives, such as hydrazine carboxylic esters, using a simple copper(I) bromide (CuBr) catalyst. researchgate.net

Furthermore, copper catalysts can facilitate the synthesis of other heterocyclic systems. For instance, benzimidazoles can be efficiently synthesized from o-bromoarylamines and nitriles under mild, ligand-free conditions using a copper catalyst. researchgate.net This strategy could be applied to the intermolecular reaction of this compound with another nitrile or an intramolecular cyclization if a suitable precursor is designed. Similarly, copper-catalyzed intramolecular C-O or C-S bond formation is a known method for producing benzoxazoles and benzothiazoles from ortho-haloanilides or thioanilides, respectively, representing another potential synthetic pathway for derivatives of this compound. organic-chemistry.org

| Starting Material Type | Reagent | Catalyst | Product Type | Key Feature | Ref. |

| 2-Bromobenzonitrile | Hydrazine Carboxylic Ester | CuBr | 3-Aminoindazole | Cascade coupling/condensation process. | researchgate.net |

| o-Bromoarylamine | Nitrile | CuI | Benzimidazole (B57391) | Ligand-free, efficient cyclization. | researchgate.net |

| o-Haloanilide | N/A (Intramolecular) | CuI / 1,10-Phenanthroline | Benzoxazole | Ligand-accelerated intramolecular cyclization. | organic-chemistry.org |

CuBr-Catalyzed Coupling/Condensation Cascade Processes

Copper(I) bromide (CuBr) has proven to be an effective catalyst in cascade reactions for the synthesis of various heterocyclic compounds. These processes often involve a sequence of coupling and condensation steps in a single pot, enhancing efficiency.

One notable application is the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles. nih.govacs.orgorganic-chemistry.org A CuBr-catalyzed coupling reaction between a 2-halobenzonitrile, such as 2-bromobenzonitrile, and a hydrazine derivative like a hydrazine carboxylic ester proceeds smoothly to yield the corresponding 3-aminoindazole. nih.govacs.org This reaction occurs through a cascade process involving coupling and condensation. nih.govacs.org The methodology is versatile, allowing for the preparation of a wide array of 3-aminoindazoles with substituents at the 1-position and on the phenyl ring. nih.govacs.org For instance, the reaction of 2-bromobenzonitriles with N'-arylbenzohydrazides, catalyzed by CuBr in the presence of 4-hydroxy-L-proline, also affords substituted 3-aminoindazoles. nih.govacs.org Similarly, a ligand-free CuBr-catalyzed approach has been used to synthesize quinazoline (B50416) derivatives from substituted (2-bromophenyl)methylamines and amidine hydrochlorides, with air serving as the oxidant. organic-chemistry.orguob.edu.ly This cascade involves sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield Range | Ref. |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | CuBr | Substituted 3-aminoindazoles | Moderate to Good | nih.govthieme-connect.com |

| 2-Bromobenzonitriles | N'-Arylbenzohydrazides | CuBr/4-hydroxy-L-proline | Substituted 3-aminoindazoles | Moderate to Good | nih.govacs.org |

| (2-Bromophenyl)methylamines | Amidine hydrochlorides | CuBr | Quinazoline derivatives | Good | organic-chemistry.orguob.edu.ly |

Other Copper-Mediated Cyclization Reactions

Beyond CuBr, other copper salts and complexes effectively mediate cyclization reactions to form quinazoline and other heterocyclic structures from 2-aminobenzonitrile derivatives.

For example, copper(I) iodide (CuI)-catalyzed tandem reactions have been developed for synthesizing quinazoline derivatives. One such method involves the reaction of (2-bromophenyl)-methylamine derivatives with amides using potassium carbonate as a base in isopropanol (B130326) under air. nih.gov This approach accommodates a range of electron-donating and electron-deficient substituents on the amide, yielding products in the 37–87% range. nih.gov Another CuI-catalyzed tandem reaction utilizes 1-(2-bromophenyl)-methanamines and amidines with potassium phosphate as the base and pivalic acid as an additive under an oxygen atmosphere to produce functionalized quinazolines in 43–90% yields. mdpi.com

Copper(II) acetate (B1210297) [Cu(OAc)2] has been employed in the aerobic oxidative decarboxylative amination of aryl acetic acids with 2-aminobenzoketones and ammonium (B1175870) acetate to yield quinazolines. mdpi.com Furthermore, CuCl combined with DABCO and 4-HO-TEMPO catalyzes the reaction of 2-aminobenzylamines with aryl aldehydes under oxygen to produce substituted quinazolines in moderate to excellent yields (40–98%). mdpi.com A one-pot, three-component domino reaction promoted by copper, involving cyanamides, aryl boronic acids, and amines, also leads to 2-aminoquinazolines. mdpi.com

| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield Range | Ref. |

| (2-Bromophenyl)-methylamine | Amides | CuI/K2CO3 | Quinazoline derivatives | 37-87% | nih.gov |

| 1-(2-Bromophenyl)-methanamines | Amidines | CuI/K3PO4/Pivalic acid | Functionalized quinazolines | 43-90% | mdpi.com |

| 2-Aminobenzoketones | Aryl acetic acids/NH4OAc | Cu(OAc)2/O2 | Quinazolines | 10-97% | mdpi.com |

| 2-Aminobenzylamines | Aryl aldehydes | CuCl/DABCO/4-HO-TEMPO/O2 | Substituted quinazolines | 40-98% | mdpi.com |

Transition-Metal-Free Synthetic Protocols

While transition metals are powerful catalysts, metal-free synthetic routes are gaining traction due to their potential for reduced cost and environmental impact.

Base-Promoted Annulation Reactions

Base-promoted reactions provide an effective transition-metal-free alternative for the synthesis of quinoline (B57606) and quinazoline derivatives from 2-aminobenzonitriles.

A notable example is the one-pot reaction of ynones with 2-aminobenzonitriles, which proceeds via a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk This method, using a base like potassium tert-butoxide (KOtBu), produces a variety of multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk The protocol is valued for its operational simplicity and broad substrate scope. cardiff.ac.uk For instance, the reaction of 2-amino-4-bromobenzonitrile (B1277943) with an ynone can afford the corresponding 4-aminoquinoline (B48711) derivative in a 78% yield. cardiff.ac.uk

Another base-promoted approach involves the synthesis of N,4-disubstituted quinazolines starting from 2-aminobenzonitriles. nih.gov The initial reaction with an aryl Grignard reagent forms an ortho-aminoketimine intermediate. mdpi.comnih.gov This intermediate then undergoes cyclization under alkaline conditions (e.g., NaOH in water) in the presence of an isothiocyanate to yield the final quinazoline product in high yields (76-91%). nih.gov

The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide can also be achieved using a base as a catalyst. tandfonline.com While bases like potassium carbonate, potassium fluoride (B91410), and potassium hydroxide (B78521) show some catalytic activity, cesium carbonate has been found to be particularly effective, providing excellent yields. tandfonline.com The proposed mechanism involves the in-situ generation of an amide from the reaction of 2-aminobenzonitrile with the base, which then reacts with CO2 to form a carbamate (B1207046) ester that cyclizes to the final product. tandfonline.com

| Starting Material 1 | Starting Material 2 | Base | Product | Yield Range | Ref. |

| Ynones | 2-Aminobenzonitriles | KOtBu | 4-Aminoquinolines | Good to Excellent | cardiff.ac.uk |

| 2-Aminobenzonitriles/Aryl Grignard | Phenylisothiocyanate | NaOH | N,4-disubstituted quinazolines | 76-91% | nih.gov |

| 2-Aminobenzonitriles | Carbon Dioxide | Cs2CO3 | Quinazoline-2,4(1H,3H)-diones | up to 94% | tandfonline.com |

Oxidant-Free Dehydrogenation Reactions (General Nitrile Synthesis Context)

The synthesis of nitriles often involves oxidation reactions. However, developing oxidant-free dehydrogenation methods is a significant goal in green chemistry to avoid the use of stoichiometric, often hazardous, oxidants. rsc.orgrsc.org These reactions typically liberate hydrogen gas as the only byproduct. rsc.org

Acceptorless dehydrogenation of primary amines to nitriles is a challenging but important transformation. rsc.org Ruthenium complexes have been developed that can catalyze this reaction effectively. rsc.org For instance, a (NNN)Ru-H complex was reported as the first catalyst for the selective, acceptorless, and oxidant-free dehydrogenation of primary amines to nitriles. rsc.org The mechanism is proposed to involve an inner-sphere process with proton transfer from the coordinated amine to the Ru-H bond, followed by the release of H2. rsc.org

While traditional methods for nitrile synthesis, like the Sandmeyer and Rosenmund-von Braun reactions, use toxic reagents and harsh conditions, newer chemical routes focus on using alcohols and ammonia (B1221849) via ammoxidation or oxidant-free dehydrogenation coupled with imination. rsc.org The electrochemical synthesis of nitriles from primary alcohols and ammonia offers a promising alternative, proceeding through a dehydrogenation-imination-dehydrogenation pathway. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency.

"On-Water" Reaction Environments

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. oiccpress.com "On-water" reactions often show enhanced reactivity and selectivity compared to those in organic solvents.

An efficient, catalyst-free method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. rsc.org This reaction proceeds to give excellent yields in water, whereas it does not occur in organic solvents, highlighting the unique role of water in promoting the reaction. rsc.org The process is considered green and simple with great potential for application. rsc.org

Another "on-water" protocol has been established for the selective synthesis of 2,3-dihydro-quinazolin-4(1H)-ones or their oxidized counterparts, quinazolin-4(3H)-ones. researchgate.net The reaction involves the condensation of various aryl aldehydes with o-aminobenzonitriles or o-bromobenzonitriles. researchgate.net The presence of both water and air is necessary for the formation of the oxidized quinazolin-4(3H)-one products. researchgate.net

Furthermore, the synthesis of quinazoline derivatives has been achieved in water using cyanuric chloride as an inexpensive and available organo-catalyst. oiccpress.com This method involves the condensation of 2-aminobenzamide (B116534) with various aldehydes, offering excellent yields and a clean reaction medium. oiccpress.com The use of water as a solvent aligns with green chemistry principles by replacing volatile organic solvents. oiccpress.com Heterogeneous nano-catalysts, such as nano-In2O3, have also been used for quinazoline synthesis in a water/ethanol mixture, allowing for catalyst recycling and milder reaction conditions. jnanoworld.com

| Reactants | Product | Conditions | Key Feature | Ref. |

| 2-Aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Water, no catalyst | Catalyst-free, high yield in water | rsc.org |

| o-Aminobenzonitriles/o-Bromobenzonitriles, Aryl aldehydes | 2,3-Dihydro-quinazolin-4(1H)-ones / Quinazolin-4(3H)-ones | Water, Air | Selective synthesis based on substrate and oxidant | researchgate.net |

| 2-Aminobenzamide, Aldehydes | 2,3-Dihydroquinazoline-4(1H)-ones | Water, Cyanuric chloride | Organo-catalyzed, green solvent | oiccpress.com |

| Isatoic anhydride, Aniline (B41778), Benzaldehyde | Substituted quinazolines | Water/Ethanol, nano-In2O3 | Heterogeneous nano-catalyst, recyclable | jnanoworld.com |

Catalyst-Free Approaches

While many transformations of aminobenzonitriles rely on metal catalysts, several strategies have been developed that proceed without a traditional catalyst, often promoted by a base or by using unconventional reaction media like water under pressure.

One notable catalyst-free approach is the synthesis of quinazoline derivatives. Research has shown that dihydroquinazolinones can be readily obtained through a simple base-promoted reaction between commercially available 2-aminobenzonitrile and a variety of aldehydes and ketones. thieme-connect.com This method avoids the use of transition metals and often proceeds at room temperature. For instance, using potassium tert-butoxide as a promoter in tert-butanol, 2-aminobenzonitrile reacts with various carbonyl compounds to yield the corresponding dihydroquinazolinones in high yields. thieme-connect.com Similarly, a base-promoted one-pot reaction of ynones with 2-aminobenzonitriles has been described for the synthesis of multisubstituted 4-aminoquinolines under transition-metal-free conditions. cardiff.ac.ukresearchgate.net This reaction is initiated by a sequential aza-Michael addition and intramolecular annulation, providing good to excellent yields. cardiff.ac.ukresearchgate.net The operational simplicity and high atom economy make these protocols highly attractive. cardiff.ac.ukresearchgate.net

Another significant catalyst-free method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. rsc.orgbenthamscience.com At elevated temperature and pressure (e.g., 160 °C, 14 MPa), quinazoline-2,4(1H,3H)-diones can be synthesized in excellent yields without any added catalyst. researchgate.netnih.gov The reaction fails to proceed in organic solvents under the same conditions, highlighting the unique role of water in facilitating this transformation. rsc.org

Table 1: Examples of Catalyst-Free and Base-Promoted Reactions Click on the column headers to explore the data.

| Starting Benzonitrile | Reagent(s) | Promoter/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Various Aldehydes/Ketones | KOtBu, t-BuOH, r.t. | Dihydroquinazolinone | High |

| 2-Aminobenzonitriles | Ynones | KOtBu, DMSO, 100°C | 4-Aminoquinoline | Good to Excellent |

| 2-Aminobenzonitrile | CO2 | Water, 160°C, 14 MPa | Quinazoline-2,4(1H,3H)-dione | 92 |

| 2-Fluorobenzonitriles | 2-Aminophenols | K3PO4 / K2CO3, DMF | Dibenzo[b,f] nih.govsciencedaily.comoxazepin-11-amine | Good to Excellent |

Sustainable Reagent Utilization

A significant trend in modern organic synthesis is the use of sustainable and environmentally benign reagents. The synthesis of derivatives from 2-aminobenzonitriles has seen important advancements in this area, particularly through the utilization of carbon dioxide (CO₂) and water.

CO₂, an abundant, non-toxic, and renewable C1 source, can be chemically fixed into valuable organic molecules. researchgate.netsemanticscholar.org The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂ is a prime example of this green approach. nih.govsemanticscholar.org This reaction is atom-economical and avoids the use of toxic phosgene-based reagents traditionally used for such transformations. semanticscholar.org While the reaction can proceed without a catalyst under high pressure and temperature in water, various catalytic systems have been developed to enable the transformation under milder conditions. researchgate.netnih.gov For example, using alcohol amines like diethanolamine (B148213) (DEA) as a catalyst in water allows the reaction to proceed at 100 °C and 1 MPa CO₂ pressure, achieving a 94% yield. semanticscholar.org The use of water as the solvent is a key feature, as it is non-toxic, inexpensive, and often enhances reactivity in these systems compared to organic solvents. rsc.orgsemanticscholar.org

The benefits of these sustainable methods include:

Use of a Renewable Feedstock: CO₂ is utilized as a building block. researchgate.net

Green Solvent: Water replaces hazardous organic solvents. rsc.org

High Atom Economy: The process incorporates most atoms from the reactants into the final product. semanticscholar.org

Catalyst Recyclability: In catalyzed versions, the catalysts can often be recovered and reused. semanticscholar.org

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade (or domino) sequences are powerful tools for building molecular complexity from simple starting materials in a single operation, which aligns with the principles of green chemistry by reducing waste and improving efficiency. rsc.org Both this compound and its parent compound, 2-aminobenzonitrile, are versatile substrates for such transformations, leading to a diverse range of heterocyclic structures.

A notable cascade reaction involves the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitrile. nih.govacs.orgorganic-chemistry.org In a process catalyzed by copper(I) bromide (CuBr), 2-halobenzonitriles react with hydrazine carboxylic esters in a cascade coupling/condensation process. nih.govacs.org This method allows for the smooth formation of the indazole ring system at moderate temperatures (60–90 °C) and provides access to a wide range of substituted 3-aminoindazoles. nih.gov A related two-step, one-pot procedure involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization to give the 3-aminoindazole core. organic-chemistry.org

2-Aminobenzonitriles are extensively used in MCRs to produce quinoline and quinazoline derivatives. For example, a transition-metal-free, base-promoted one-pot reaction between ynones and 2-aminobenzonitriles affords multisubstituted 4-aminoquinolines. cardiff.ac.ukresearchgate.netnih.gov The reaction proceeds through an aza-Michael addition followed by an intramolecular annulation. cardiff.ac.uknih.gov Another approach involves the reaction of 2-aminobenzonitrile, an aldehyde, and an isocyanide in a Groebke–Blackburn–Bienz (GBB) three-component reaction to form imidazo[1,2-a]pyridines.

Table 2: Overview of Multicomponent and Cascade Reactions Click on the column headers to explore the data.

| Benzonitrile Substrate | Key Reagents | Reaction Type | Resulting Heterocycle | Catalyst/Promoter |

|---|---|---|---|---|

| 2-Bromobenzonitrile | Hydrazine carboxylic esters | Cascade Coupling/Condensation | 3-Aminoindazole | CuBr |

| 2-Bromobenzonitriles | Benzophenone hydrazone | Two-Step Arylation/Cyclization | 3-Aminoindazole | Pd(OAc)₂ / BINAP |

| 2-Aminobenzonitriles | Ynones | Multicomponent Annulation | 4-Aminoquinoline | KOtBu (Base) |

| 2-Aminobenzonitriles | Aldehydes, Ketones | Condensation/Cyclization | Dihydroquinazolinone | KOtBu (Base) |

| 2-Aminobenzonitriles | Benzyl alcohols | Tandem Oxidation/Cyclization | Quinazolin-4(3H)-one | Cu₂O / H₂O₂ |

Advanced Synthetic Techniques and Flow Chemistry in this compound Research

Flow chemistry, or continuous processing, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods, especially for reactions that are hazardous, exothermic, or require precise control. researchgate.netmt.com The synthesis of heterocyclic compounds, a key application of this compound, benefits greatly from this technology. nih.govmdpi.com

While specific flow syntheses of this compound itself are not widely reported, the application of flow chemistry is highly relevant for its subsequent transformations. Many reactions involved in the synthesis of its derivatives, such as nitration, halogenation, and catalytic couplings, are well-suited for flow reactors. sciencedaily.commt.comacs.org

Key Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions like nitration. acs.orgewadirect.com For example, potentially explosive nitrating agents can be generated and consumed in situ, preventing their accumulation. sciencedaily.com

Superior Process Control: The excellent heat and mass transfer in microreactors allows for precise control over reaction temperature, pressure, and residence time, often leading to higher yields and selectivities. acs.orgresearchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. acs.org

Automation and Optimization: Flow platforms can be automated to rapidly screen a wide range of reaction conditions, accelerating process optimization. acs.org

Nitration reactions, which could be used to synthesize nitro-derivatives of this compound, are particularly improved by flow chemistry. ewadirect.comresearchgate.net The technology mitigates the significant safety risks of handling fuming nitric acid and controlling the strong exotherms, allowing for safer and more efficient production. sciencedaily.comacs.org This approach represents a major step toward safer and more sustainable pharmaceutical manufacturing. sciencedaily.com

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for a Hazardous Reaction (e.g., Nitration) Click on the column headers to explore the data.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | High risk due to large volume of hazardous materials and potential for thermal runaway. | Significantly improved safety due to small reactor volume and superior heat dissipation. |

| Heat Transfer | Limited by surface-area-to-volume ratio, inefficient. | Excellent, enabling precise temperature control. |

| Mixing | Can be inefficient, leading to local hot spots and side products. | Highly efficient and rapid, ensuring homogeneity. |

| Scalability | Complex, often requires re-optimization and specialized equipment. | Straightforward by extending run time or using parallel reactors. |

| Process Control | Difficult to maintain precise control over reaction parameters. | Excellent control over residence time, temperature, and stoichiometry. |

Reactivity and Mechanistic Investigations of 2 Amino 3 Bromobenzonitrile

Intrinsic Reactivity Profile of the Amino and Bromo Substituted Benzonitrile (B105546) Moiety

The reactivity of 2-amino-3-bromobenzonitrile is governed by the interplay of its three functional groups: the amino (-NH2), bromo (-Br), and nitrile (-CN) groups, all attached to a benzene (B151609) ring. The amino group is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution. Conversely, the nitrile and bromo groups are deactivating, withdrawing electron density from the ring and making electrophilic substitution more difficult.

The presence of these competing groups influences the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the activating amino group directs incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the nitrile and bromo groups can limit undesired substitutions.

The functional groups themselves are also sites of reactivity. The amino group can act as a nucleophile and can be a target for diazotization reactions. The bromine atom is a good leaving group in nucleophilic aromatic substitution and is reactive in various cross-coupling reactions. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.

Detailed Mechanistic Elucidations of Key Transformation Pathways

Mechanisms of Palladium-Catalyzed Arylation and Cyclization Reactions

Palladium-catalyzed reactions are pivotal in functionalizing this compound. A general mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a low-valent palladium(0) complex. libretexts.org This step forms a palladium(II) intermediate. Subsequent steps involve reaction with a nucleophile and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgscielo.br

In the context of cyclization reactions, palladium catalysis can facilitate the formation of new rings. For example, in carboamination reactions, an intramolecular insertion of an alkene into a palladium-nitrogen bond can occur, leading to the formation of heterocyclic structures like pyrrolidines. nih.gov The mechanism often involves the syn-insertion of the alkene into the Pd-N bond, creating new stereocenters. nih.gov The final step is typically a C-C bond-forming reductive elimination. nih.gov

A common feature in these palladium-catalyzed transformations is the use of ligands, such as phosphines (e.g., BINAP), which play a crucial role in stabilizing the palladium catalyst and influencing the reaction's selectivity and efficiency. researchgate.net The choice of base and solvent is also critical for the success of these reactions. researchgate.netmdpi.com

Table 1: Key Steps in Palladium-Catalyzed Reactions

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. scielo.br |

| Ligand Exchange/Coordination | The nucleophile (e.g., an amine or an organometallic reagent) coordinates to the palladium center, often displacing another ligand. |

| Transmetalation (for Suzuki, Stille) | If an organometallic reagent is used, the organic group is transferred from the other metal (e.g., boron in Suzuki, tin in Stille) to the palladium. libretexts.org |

| Nucleophilic Attack/Insertion | A nucleophile attacks the palladium-bound organic group, or a group inserts into a Pd-C or Pd-N bond. nih.govmdpi.com |

| Reductive Elimination | The newly formed C-C or C-N bond is created as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. scielo.brnih.gov |

Mechanistic Aspects of Copper-Catalyzed Coupling and Condensation Processes

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed transformations for this compound. These reactions are particularly useful for forming C-N and C-O bonds. A well-known example is the Ullmann condensation, which involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.

In a domino reaction involving substituted 2-halobenzonitriles and amides to form quinazolinones, a plausible mechanism begins with an Ullmann-type coupling. rsc.org The copper catalyst facilitates the coupling of the 2-halobenzonitrile with the amide to form an N-(2-cyanoaryl)amide intermediate. rsc.org This intermediate can then undergo intramolecular cyclization. One proposed pathway involves the hydration of the cyano group to an amide, followed by a condensative cyclization. rsc.org

Copper catalysts are also employed in cascade processes. For instance, a CuBr-catalyzed coupling/condensation cascade process can be used to synthesize substituted 3-aminoindazoles from 2-bromobenzonitriles. acs.orgorganic-chemistry.org The reaction likely proceeds through the in-situ formation of a copper-containing intermediate that facilitates the subsequent cyclization. rsc.org The use of ligands, such as L-proline, can promote these cross-coupling reactions, even with challenging substrates. mdpi.com

Table 2: Conditions for a Copper-Catalyzed Domino Reaction rsc.org

| Parameter | Condition |

| Catalyst | 5 mol% CuBr |

| Base | 1.2 equiv NaOH |

| Solvent | NMP |

| Temperature | 120 °C |

| Atmosphere | Air |

Investigation of Base-Promoted Reaction Mechanisms

Base-promoted reactions of this compound can proceed through various mechanisms, often without the need for a transition metal catalyst. For instance, the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles can be promoted by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). cardiff.ac.uk Control experiments using radical scavengers like TEMPO have shown that such reactions typically proceed through an ionic pathway rather than a radical mechanism. cardiff.ac.uk

In the synthesis of dibenzo[b,f] caymanchem.comoxazepin-11-amines from 2-fluorobenzonitriles and 2-aminophenols, a proposed mechanism involves a base-promoted nucleophilic substitution of the fluorine atom by the aminophenol. rsc.org This is followed by the addition of the amino group to the cyano group and subsequent rearrangement to form the final product. rsc.org

The choice of base can be crucial. In some cases, strong inorganic bases like Cs2CO3 are effective, while in others, organic bases like DBU or DABCO are preferred. cardiff.ac.ukacs.org The base not only facilitates the deprotonation of nucleophiles but can also play a role in the key bond-forming steps.

Radical and Single Electron Transfer (SET) Mechanisms in Reactivity

Radical and single-electron transfer (SET) mechanisms provide another avenue for the reactivity of this compound, particularly in photoredox catalysis. In these reactions, a photocatalyst, upon excitation by light, can initiate an electron transfer process.

For example, in photoredox-catalyzed dehalogenation, an excited photocatalyst can transfer an electron to the aryl halide, forming a radical anion. This radical anion can then fragment, cleaving the carbon-bromine bond to generate an aryl radical. beilstein-journals.org This highly reactive aryl radical can then be trapped by a suitable reagent or undergo further reactions. beilstein-journals.org The feasibility of such SET processes can be evaluated by considering the redox potentials of the involved species. rsc.org

The generation of α-amino radicals via photoredox catalysis has also been demonstrated. nih.gov An excited iridium photocatalyst can oxidize an N-trifluoroboratomethyl amino acid via a SET process to form a reactive α-amino radical. nih.gov This radical can then participate in cross-coupling reactions. While not directly involving this compound, this illustrates the potential for generating radicals at the amino group under photoredox conditions.

Furthermore, base-promoted cross-coupling reactions of arenes with aryl halides can proceed through a radical mechanism involving a single electron transfer from the base (e.g., Cs2CO3) to the aryl halide. acs.org

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents on the this compound ring, or on the reacting partner, can significantly influence reaction outcomes and selectivity. The electronic properties of these substituents play a major role.

Electron-donating groups on the reacting partner generally enhance the rate of electrophilic aromatic substitution on the this compound ring. Conversely, electron-withdrawing groups decrease the rate. In copper-catalyzed domino reactions of substituted 2-halobenzonitriles, those containing electron-withdrawing groups tend to give higher yields than those with electron-donating groups. rsc.org However, very strong electron-withdrawing groups like a nitro group can sometimes inhibit the reaction completely. rsc.org

In the base-promoted synthesis of 4-aminoquinolines, ynones with electron-donating substituents on the aryl group react well with 2-aminobenzonitrile (B23959). cardiff.ac.uk Ynones with electron-withdrawing groups can also yield the desired products, albeit sometimes in lower yields. cardiff.ac.uk

Steric hindrance is another important factor. Bulky substituents near the reaction center can hinder the approach of reagents and catalysts, leading to lower yields or altered selectivity. However, in some cases, the presence of bulky substituents does not significantly affect the transformation. cardiff.ac.uk

The position of substituents also matters. For example, the relocation of the amino group in a related compound, 4-Amino-3-bromo-5-nitrobenzonitrile, alters the electronic properties and affects reactivity in electrophilic substitution reactions.

Kinetic and Thermodynamic Studies of this compound Reactions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific, published kinetic and thermodynamic studies for reactions directly involving this compound. While the compound is commercially available and utilized as a building block in organic synthesis, detailed quantitative data on its reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for specific transformations are not readily found in the public domain.

The literature contains mentions of its synthesis and its use as a precursor for more complex molecules. For instance, its synthesis from 2,6-dibromoaniline (B42060) and copper(I) cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures has been described. diva-portal.org Additionally, it serves as an intermediate in the preparation of various heterocyclic compounds and has been cited in patent literature for the synthesis of molecules with potential pharmaceutical applications. google.comgoogle.comgoogle.com

General principles of chemical reactivity suggest that the functional groups of this compound—the amino (-NH₂), bromo (-Br), and cyano (-CN) groups—govern its reaction pathways. The amino group is a nucleophilic and activating ortho-, para-director, while the cyano group is an electron-withdrawing meta-director. The bromine atom's position ortho to the activating amino group and meta to the deactivating cyano group presents a complex electronic and steric environment that influences its reactivity in reactions such as nucleophilic aromatic substitution, cross-coupling, and cyclization.

In related systems, such as the nitration of this compound to form 2-amino-3-bromo-5-nitrobenzonitrile (B101693), it is noted that kinetic studies, for example using variable-temperature NMR, could be employed to identify rate-limiting steps and optimize reaction conditions. However, the specific data from such studies on the parent compound are not provided. Similarly, computational studies using Density Functional Theory (DFT) have been performed on analogous, but not identical, molecules to predict reactivity and activation energies. For example, DFT calculations on related brominated diaminobenzonitriles have estimated activation energies for substitutions at the bromine position to be around 200 kJ/mol, but this is not a direct study of this compound.

Despite its role as a synthetic intermediate, dedicated research articles detailing the kinetics and thermodynamics of its reactions are not available in the searched scientific databases. Consequently, the creation of detailed data tables on reaction rates, activation energies, or thermodynamic values for this compound is not possible at this time. Further experimental and computational research would be required to generate such data.

Applications of 2 Amino 3 Bromobenzonitrile As a Versatile Chemical Precursor

Strategic Building Block in Complex Organic Molecule Construction

2-Amino-3-bromobenzonitrile is recognized as a key strategic building block due to the orthogonal reactivity of its three functional groups. The amino group serves as a potent nucleophile and a directing group, the bromine atom is an excellent leaving group for various cross-coupling reactions, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This trifecta of reactivity allows for sequential and regioselective modifications, providing a streamlined pathway to elaborate molecules. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, which form the core of many pharmaceutically active compounds. Researchers leverage this precursor to avoid harsh reaction conditions and improve yields compared to alternative synthetic routes. organic-chemistry.orgthieme-connect.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The compound is a cornerstone in heterocyclic chemistry, enabling access to a diverse range of scaffolds with significant biological and material science applications.

The synthesis of 3-aminoindazoles, a key scaffold in medicinal chemistry known for activities like kinase inhibition, is a prominent application of this compound and other 2-bromobenzonitriles. organic-chemistry.org Traditional methods often rely on the nucleophilic aromatic substitution (SNAr) of highly activated o-fluorobenzonitriles, which can be inefficient with electron-donating groups. organic-chemistry.orgnih.gov Modern methods using 2-bromobenzonitriles provide a more general and efficient alternative.

Two primary catalytic strategies have been developed:

Palladium-Catalyzed Two-Step Synthesis: A general route involves the palladium-catalyzed N-arylation of benzophenone (B1666685) hydrazone with a substituted 2-bromobenzonitrile (B47965). organic-chemistry.orgnih.govacs.org This is followed by an acidic deprotection and cyclization step to yield the final 3-aminoindazole. organic-chemistry.orgnih.govacs.org This scalable procedure is effective for a range of substituted benzonitriles, including those with electron-donating groups. organic-chemistry.org

Copper-Catalyzed Cascade Process: A one-pot cascade reaction catalyzed by copper(I) bromide (CuBr) has been established. organic-chemistry.orgnih.govorganic-chemistry.org This method involves the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives, such as hydrazine carboxylic esters or N'-arylbenzohydrazides, followed by an intramolecular condensation (and sometimes deacylation) to form the indazole ring. organic-chemistry.orgnih.gov This approach is noted for its operational simplicity and use of a more economical catalyst compared to palladium. thieme-connect.com

Table 1: Comparison of Catalytic Methods for 3-Aminoindazole Synthesis from 2-Bromobenzonitriles

| Feature | Palladium-Catalyzed Method | Copper-Catalyzed Method |

|---|---|---|

| General Approach | Two-step: 1. N-arylation 2. Deprotection/Cyclization | One-pot cascade: Coupling/Condensation |

| Catalyst | Pd(OAc)₂ with a ligand (e.g., BINAP) | CuBr, sometimes with a ligand (e.g., 4-hydroxy-L-proline) |

| Reactant | Benzophenone hydrazone | Hydrazine carboxylic esters or N'-arylbenzohydrazides |

| Key Intermediates | Arylhydrazones | N-(2-cyanophenyl)hydrazine derivatives |

| Conditions | Step 1: Base (e.g., Cs₂CO₃), Toluene. Step 2: Acid (e.g., p-TsOH), MeOH, reflux. organic-chemistry.org | Base (e.g., K₂CO₃), DMSO, 60-90 °C. nih.gov |

| Advantages | General, scalable, overcomes limitations of SNAr. organic-chemistry.org | One-pot operation, uses less expensive copper catalyst. thieme-connect.com |

| Reported Yields | 73-90% for the cyclization step. organic-chemistry.org | Moderate to good yields. thieme-connect.com |

The quinoline (B57606) core is a privileged structure in medicinal chemistry. Syntheses starting from 2-aminobenzonitriles, including this compound, represent a major strategy for producing highly substituted quinolines, particularly 4-aminoquinolines. These methods often provide alternatives to classical named reactions like the Friedländer annulation, which typically uses 2-aminoaryl aldehydes or ketones. researchgate.netresearchgate.netnih.gov

Modern approaches using 2-aminobenzonitriles involve their reaction with various partners to construct the second ring:

Reaction with Activated Alkynes: In a Lewis acid-mediated process, 2-aminobenzonitriles react with activated alkynes (ynones) through a sequence of aza-Michael addition and subsequent intramolecular annulation to furnish polysubstituted 4-aminoquinolines in good yields. thieme-connect.comresearchgate.net

Reaction with Carbonyl Compounds: The Friedländer annulation can be adapted for 2-aminobenzonitriles. The reaction with ketones proceeds via condensation of the amino group with the carbonyl, followed by nucleophilic attack of the enolate onto the nitrile group to complete the cyclization. researchgate.net

Copper-Catalyzed Cascade Cyclization: An efficient one-pot method involves the copper-catalyzed reaction of 2-aminobenzonitrile (B23959) with nitroolefins. oup.com This process proceeds via a Michael addition, cyclization, and oxidation sequence to give the 4-aminoquinoline (B48711) products under mild, base-free conditions. oup.com

Palladium-Catalyzed Three-Component Reaction: A tandem reaction involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid, catalyzed by palladium, can produce diverse quinoline structures. organic-chemistry.org

A two-step synthesis starting from 2-aminobenzonitrile can produce 4-aminoquinoline derivatives by first forming an imine through condensation with an aldehyde or ketone, followed by an intramolecular cyclization facilitated by a base like potassium tert-butoxide (tBuOK). researchgate.netconnectjournals.com

This compound and related o-bromobenzonitriles are effective starting materials for synthesizing quinazolinones and their reduced dihydro-analogs. biosynth.com These scaffolds are of significant interest due to their wide range of biological activities. researchgate.net

A particularly innovative and environmentally friendly approach is the "on-water" synthesis. researchgate.netgrafiati.comresearchgate.netmdpi.comnih.gov This protocol involves the reaction of an o-bromobenzonitrile with an aldehyde and an ammonia (B1221849) source in water. researchgate.netmdpi.com The reaction is versatile, allowing for the selective synthesis of either the oxidized quinazolinone or the reduced 2,3-dihydroquinazolin-4(1H)-one. mdpi.comnih.gov The formation of the quinazolinone is favored in the presence of air (oxygen), while the dihydroquinazolinone is the major product when the reaction is conducted under an inert atmosphere like N₂. mdpi.com

Table 2: Synthetic Approaches to Quinazolinones from o-Bromobenzonitriles

| Product Type | Method | Key Reagents & Conditions | Role of Atmosphere | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-ones | "On-Water" Protocol | Aldehyde, aq. NH₃, Cu salt (e.g., Cu(OAc)₂), H₂O, 100 °C | Air (O₂) required as oxidant | researchgate.netmdpi.com |

| Quinazolin-4(3H)-ones | Copper-Catalyzed Domino | Amide, CuI, NaOH, NMP, 120 °C | Air atmosphere | rsc.org |

| 2,3-Dihydroquinazolin-4(1H)-ones | "On-Water" Protocol | Aldehyde, aq. NH₃, Cu salt (e.g., Cu(OAc)₂), H₂O, 100 °C | N₂ atmosphere (inert) | researchgate.netmdpi.com |

This "on-water" method proves the versatility of using o-bromobenzonitrile as a starting material, with studies showing it is a superior substrate for producing the oxidized quinazolinones compared to o-aminobenzonitrile. researchgate.netmdpi.com

While the most direct syntheses of benzimidazoles typically start from o-phenylenediamines, routes utilizing o-bromoaryl derivatives provide an alternative pathway. The synthesis of benzimidazoles from this compound is not a direct, one-pot reaction but proceeds through intermediates derived from it. A key strategy involves the intramolecular cyclization of an o-bromoaryl substrate. organic-chemistry.orgnih.govacs.org

For instance, this compound can be converted into an N-(2-bromo-6-cyanophenyl)amidine. This intermediate can then undergo an intramolecular C-N bond formation to construct the benzimidazole (B57391) ring. This cyclization is often catalyzed by copper, for example, using copper(II) oxide nanoparticles as a heterogeneous, ligand-free catalyst in DMSO under air. organic-chemistry.orgacs.org This method is general for producing substituted benzimidazoles and 2-aminobenzimidazoles from the appropriate o-bromoaryl precursors. organic-chemistry.orgacs.org

The utility of this compound extends to other important fused heterocyclic systems. The general strategy of using o-bromoaryl precursors, which can be derived from this compound, is applicable to the synthesis of various heterocycles through intramolecular cyclization.

Notable examples include:

Benzoxazoles and 2-Aminobenzothiazoles: A ligand-free, copper(II) oxide nanoparticle-catalyzed method has been shown to be effective for the intramolecular cyclization of o-bromoaryl amides and thioureas to form benzoxazoles and 2-aminobenzothiazoles, respectively. organic-chemistry.orgacs.orgorganic-chemistry.org

Quinolone-Annulated Imidazoles: Fused imidazole (B134444) systems, such as chromenone- and quinolone-annulated imidazoles, can be synthesized in a one-pot multicomponent reaction starting from aromatic 2-amino bromides. thieme-connect.com

These syntheses highlight the power of using the bromo-substituent as a handle for metal-catalyzed C-N, C-O, or C-S bond-forming reactions to close the heterocyclic ring, demonstrating the broad applicability of this compound as a versatile precursor.

Benzimidazole Derivatives Synthesis

Contributions to Medicinal Chemistry and Drug Discovery

This compound has emerged as a valuable and versatile precursor in the field of medicinal chemistry, contributing significantly to the discovery and development of novel therapeutic agents. Its unique structural features, including the presence of an amino group, a bromo substituent, and a nitrile moiety on a benzene (B151609) ring, provide multiple reactive sites for chemical modifications. This allows for the construction of complex molecular architectures and diverse compound libraries for biological screening. The strategic placement of these functional groups makes it an ideal starting material for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities.

Design and Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus in drug discovery.

One of the most important applications of this compound is in the synthesis of 3-aminoindazoles. researchgate.netorganic-chemistry.orgacs.org This scaffold is considered "kinase-privileged," meaning it can effectively bind to the hinge region of many kinases, a critical interaction for inhibitory activity. researchgate.net A common synthetic route involves a two-step process starting from 2-bromobenzonitriles. organic-chemistry.orgacs.org This typically includes a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization to form the 3-aminoindazole core. organic-chemistry.orgacs.org This method provides an efficient alternative to other synthetic approaches. organic-chemistry.orgacs.org

The resulting 3-aminoindazole derivatives have been investigated as inhibitors of various kinases. For example, Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor, features an indazole scaffold and is used to treat certain types of cancer. researchgate.net The versatility of the 3-aminoindazole scaffold allows for further functionalization to optimize potency and selectivity for specific kinase targets. researchgate.net

Development of Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitors

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors is a significant strategy in cancer therapy, as it can simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis. A related compound, 2-amino-5-bromobenzonitrile, has been utilized in the synthesis of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted RTK inhibitors which have demonstrated anticancer activity. biomol.com These inhibitors have shown the ability to target several pro-angiogenic RTKs, including VEGFR-2, TIE-2, and EphB4. nih.gov The design of these molecules often involves combining different pharmacophores to achieve the desired multi-targeted profile. nih.gov The synthesis of such complex molecules highlights the utility of precursors like brominated aminobenzonitriles in constructing potent anti-angiogenesis agents. nih.gov

Exploration in ATP-Competitive Inhibitor Design

Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. The design of effective ATP-competitive inhibitors requires a scaffold that can mimic the interactions of the adenine (B156593) part of ATP with the kinase. The 3-aminoindazole scaffold, derived from this compound, is well-suited for this purpose. researchgate.net

Research has shown that aminopyrazole-based inhibitors, which share structural similarities with aminoindazoles, can effectively target the ATP binding pocket of kinases like cyclin-dependent kinases (CDKs). nih.gov The aminopyrazole core can form a triad (B1167595) of hydrogen bonds with the hinge region residues of the kinase, a key interaction for ATP-competitive inhibition. nih.gov The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize the substituents on the core scaffold, enhancing potency and selectivity. nih.govacs.org

Precursors for Bioactive Scaffold Development

This compound and its isomers serve as crucial starting materials for the synthesis of various bioactive scaffolds. These scaffolds form the core structures of many pharmacologically active molecules. For instance, 2-aminobenzonitriles are used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (DHQs), which are present in numerous biologically active compounds and marketed drugs. usp.brusp.br

The synthesis of these scaffolds often involves cyclization reactions where the amino and nitrile groups of the precursor participate in ring formation. For example, the treatment of 2-bromobenzonitriles with benzaldehydes and aqueous ammonia under copper catalysis can yield 2,3-dihydro-2-arylquinazolin-4(1H)-ones. usp.brusp.br Furthermore, this precursor is instrumental in creating 1,2,4-triazole (B32235) scaffolds, which are known for a wide range of biological activities. mdpi.com The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs starts from 3-bromobenzonitrile (B1265711), demonstrating the utility of this class of compounds in generating diverse heterocyclic systems with therapeutic potential. mdpi.com

Role in Antitumor Agent Research

The application of this compound and related compounds extends to the broader field of antitumor agent research. The resulting molecules from syntheses involving this precursor have been evaluated for their anticancer properties. For example, derivatives of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one, synthesized from an isomeric aminobromobenzonitrile, have shown anticancer activity. biomol.com

Furthermore, research into 1,2,4-triazole analogs derived from 3-bromobenzonitrile has identified compounds with significant anticancer activity against various cancer cell lines. mdpi.com For instance, certain analogs showed promising growth inhibition of CNS cancer cell lines. mdpi.com The antitumor potential of these compounds is often linked to their ability to inhibit key cellular targets, such as tubulin or specific kinases. mdpi.com

Potential in Agrochemicals Research and Development

Beyond pharmaceuticals, this compound and its derivatives also show potential in the field of agrochemicals. The structural motifs accessible from this precursor are relevant to the development of new pesticides and other crop protection agents. For example, the related compound 4-amino-3-bromo-5-chlorobenzonitrile (B1590959) is used as a precursor in the production of pesticides. lookchem.com The development of new agrochemicals is crucial for managing pests and diseases in agriculture, and versatile building blocks like this compound can contribute to the discovery of novel and effective solutions. The synthesis of bioactive scaffolds is not limited to medicinal applications, as these structures can also exhibit desirable properties for crop protection. usp.brusp.br

Utility in Material Science and Coordination Chemistry

This compound is a versatile bifunctional molecule, possessing amino and cyano groups that serve as reactive sites for a variety of chemical transformations. Its utility extends into the fields of material science and coordination chemistry, where it functions as a critical precursor and building block for more complex, functional molecules. The strategic placement of the amino, bromo, and nitrile groups on the benzene ring allows for its participation in a range of synthetic applications, from the formation of metal-ligand complexes to the construction of advanced organic materials.

Synthesis of Copper-Ligand Coordination Complexes

The ability of aminobenzonitrile derivatives to act as ligands in the formation of coordination complexes is an area of significant interest. The nitrogen atoms of the amino and cyano groups can both coordinate to metal centers, allowing them to act as bridging or chelating ligands.

While specific studies detailing the synthesis of copper-ligand coordination complexes using the this compound isomer are not prominently featured in the reviewed literature, the closely related isomer, 2-Amino-5-bromobenzonitrile , has been explicitly identified as a heterocyclic building block for this purpose. biomol.comvincibiochem.itbioscience.co.uk This suggests that the general structural motif of aminobromobenzonitrile is suitable for forming such complexes.

Further illustrating the coordinating capability of this class of compounds, studies have been conducted on the synthesis of silver(I) complexes with various halo-substituted cyanoanilines. For instance, 4-amino-3-bromobenzonitrile (L3) has been used to synthesize a dinuclear silver(I) complex with the formula Ag(L3)3. tandfonline.comtandfonline.com In this complex, the silver ion is four-coordinate, bound to the ligand. tandfonline.com This work demonstrates the capacity of aminobromobenzonitriles to coordinate with metal ions, forming distinct structural networks. tandfonline.comtandfonline.com

The general field of coordination chemistry extensively covers the interaction of copper ions with various ligands. indexcopernicus.com Copper(II), in particular, readily forms stable complexes, often in square planar or distorted octahedral geometries. at.ua The synthesis of such complexes typically involves the reaction of a copper(II) salt with the ligand in a suitable solvent. at.ua Although direct examples with this compound are sparse, its potential as a ligand can be inferred from the reactivity of its isomers. A notable application of copper catalysis with a related precursor involves the CuBr-catalyzed coupling reaction of 2-bromobenzonitriles to assemble substituted 3-aminoindazoles, highlighting the interaction between copper and the benzonitrile (B105546) scaffold. nih.govacs.org

Advanced Materials Precursors

This compound serves as a valuable precursor in the synthesis of advanced functional materials, particularly complex heterocyclic systems and components for organic electronics. Its utility stems from the ability of its functional groups to undergo sequential, controlled reactions.

A significant application is its use as a key intermediate in the synthesis of size-expanded ribonucleosides (xRNA), which are fluorescent analogues of natural RNA monomers. nih.gov These unnatural nucleobases are developed as chemical tools and biological probes. nih.gov The synthesis begins with the conversion of 2,6-dibromoaniline (B42060) to this compound, which then undergoes cyclization and further transformations to yield the target fluorescent ribonucleosides. nih.gov

The compound is also a key starting material for producing other substituted benzonitriles. For example, it can be nitrated using a mixture of nitric acid and sulfuric acid to produce 2-Amino-3-bromo-5-nitrobenzonitrile (B101693) . This derivative is itself a crucial building block for more complex molecules with potential biological activity.

Furthermore, the class of 2-bromobenzonitriles is instrumental in copper-catalyzed reactions to form polycyclic structures. Research has demonstrated a CuBr-catalyzed cascade process involving 2-bromobenzonitriles and hydrazine derivatives to produce a wide range of substituted 3-Aminoindazoles . nih.govacs.org These indazole structures are significant scaffolds in medicinal chemistry and material science. The process is efficient and highlights the role of the benzonitrile derivative as a foundational component for complex heterocyclic systems.

| Precursor | Reagents/Catalyst | Product | Application Area |

| This compound | 1. DBU, CO22. Subsequent steps | Fluorescent Ribonucleosides (xRNA) | Biological Probes, Unnatural Polymers |

| This compound | HNO₃/H₂SO₄ | 2-Amino-3-bromo-5-nitrobenzonitrile | Organic Synthesis Building Block |

| 2-Bromobenzonitriles | Hydrazine Carboxylic Esters, CuBr | Substituted 3-Aminoindazoles | Medicinal Chemistry, Material Science |

The potential of aminobromobenzonitrile isomers as precursors for polymers used in organic electronics has also been explored. For instance, 4-amino-2-bromobenzonitrile has been used in the synthesis of precursor polymers for oligo- and poly-(N-heteroacene)s, which are n-type organic semiconductors. ncsu.edu This indicates the broader utility of the aminobromobenzonitrile scaffold in the development of materials for electronic applications.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Bromobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 2-amino-3-bromobenzonitrile. These calculations provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting the molecule's reactivity.

While specific DFT studies on this compound are not extensively documented in dedicated publications, analysis of closely related analogs like 2-amino-3-bromo-5-nitrobenzonitrile (B101693) and other substituted benzonitriles offers significant insights. For instance, DFT calculations on similar aromatic systems help in predicting electron density distributions. The amino (-NH2), bromo (-Br), and nitrile (-CN) groups have distinct electronic effects that collectively define the molecule's reactivity. The amino group is an electron-donating group, increasing electron density at the ortho and para positions, while the nitrile group is strongly electron-withdrawing. The bromine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance.

The interplay of these groups governs the molecule's electrostatic potential. Studies on analogous compounds show that the electron-withdrawing nature of nitro and cyano groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) at the halogen position. In this compound, the nitrile group polarizes the ring, and the bromine's electronegativity further facilitates reactions like cross-couplings. vulcanchem.com

Frontier molecular orbital analysis (HOMO-LUMO) is critical for predicting reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For a related compound, 4-amino-3-bromo-5-nitrobenzonitrile, the HOMO-LUMO gap is calculated to be narrow (approximately 3.5 eV), which is attributed to the presence of strong electron-withdrawing groups that enhance electrophilicity. Similar principles apply to this compound, where the orbital energies dictate its behavior in pericyclic reactions and its propensity to act as either an electron donor or acceptor.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge transfer and intramolecular hyperconjugative interactions. researchgate.netwisc.edu For aniline (B41778) derivatives, NBO analysis reveals the extent of electron delocalization from the lone pair of the nitrogen atom into the aromatic ring, which influences the molecule's basicity and nucleophilicity. researchgate.net

| Computational Parameter | Typical Method | Insights for this compound (by Analogy) | Reference |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides optimized bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring is expected to be slightly distorted by the substituents. researchgate.net | researchgate.net |

| Electrostatic Potential | DFT | High positive charge density is anticipated near the bromine-bound carbon, making it a likely site for nucleophilic attack. | |

| HOMO-LUMO Gap | TD-DFT | A moderate energy gap is expected, indicating potential for reactivity in various transformations. The gap influences electronic absorption properties. researchgate.net | researchgate.net |

| NBO Analysis | DFT (e.g., B3LYP/6-311++G(d,p)) | Reveals hyperconjugative interactions and charge delocalization from the amino group to the ring and the electron-withdrawing effect of the nitrile group. researchgate.net | researchgate.net |

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of transition state (TS) energies. This analysis is crucial for understanding reaction kinetics and selectivity.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) of 2-bromobenzonitrile (B47965) (a closely related substrate lacking the amino group) with tetramethylammonium (B1211777) fluoride (B91410) (TMAF) provide a model for such reactions. mdpi.comresearchgate.net These studies, using DFT calculations, investigated the reaction mechanism and the influence of solvents. The findings suggest that the reaction can proceed through a concerted (cSNAr) or a stepwise mechanism involving a Meisenheimer intermediate, depending on the substrate and conditions. mdpi.comresearchgate.net For 2-bromobenzonitrile, the reaction with TMAF involves the formation of ion pairs, dimers, and tetramers in different solvents, which significantly affects reactivity. researchgate.net The transition state involves the approach of the nucleophile to the carbon bearing the bromine atom, and its energy determines the reaction rate.

In the context of metal-catalyzed reactions, such as the synthesis of indazoles from 2-bromobenzonitriles, computational modeling can elucidate the catalytic cycle. For a copper-catalyzed cascade process to form 3-aminoindazoles, a proposed mechanism involves the coupling of the starting material with a hydrazine (B178648), followed by an intramolecular condensation. acs.org While detailed TS analysis for this specific reaction is not widely published, DFT calculations on similar copper-catalyzed N-arylation reactions have been used to map out the potential energy surface, identify the active catalytic species, and rationalize the observed product distribution. acs.org Similarly, DFT has been used to evaluate key aspects of the SRN1 mechanism in the synthesis of carbazoles from related 2′-halo[1,1′-biphenyl]-2-amines. conicet.gov.ar

| Reaction Type | Computational Focus | Key Findings from Analogous Systems | Reference |

| SNAr Fluorination | Transition State (TS) Geometry and Energy | Reaction with 2-bromobenzonitrile can be concerted or stepwise. Solvent polarity and ion aggregation are critical. | mdpi.comresearchgate.net |

| Copper-Catalyzed Amination | Catalytic Cycle Intermediates | Proposed mechanisms involve oxidative addition, ligand exchange, and reductive elimination steps. | acs.org |

| Photostimulated SRN1 | Radical Intermediates | DFT calculations support the feasibility of radical-anion intermediates in intramolecular C-N bond formation. | conicet.gov.ar |

Ligand Design and Catalyst Optimization through Computational Methods

Computational chemistry is a cornerstone of modern catalyst development, enabling the in silico design and screening of ligands to optimize reaction outcomes. For reactions involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the choice of ligand is paramount for achieving high yield, selectivity, and catalyst turnover.